
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate is a synthetic intermediate widely used in pharmaceutical synthesis. This compound, with the molecular formula C7H10N2O2S, is known for its role in the development of various drugs and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically occurs under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors in specific biological pathways.
Antineoplastic Applications
Research indicates that derivatives of this compound may function as precursors to antineoplastic agents. The thiazole ring structure is known for its biological activity, particularly in the design of compounds targeting cancer cells. For instance, a study highlighted its role in synthesizing compounds that inhibit mitotic kinesins, which are essential for cancer cell proliferation .
HIV Inhibition
The compound has also been explored for its potential as an inhibitor of HIV reverse transcriptase. The structural features of this compound allow it to interact with the enzyme's binding sites, suggesting a pathway for developing new antiviral therapies .
Synthetic Applications
This compound is utilized in organic synthesis due to its reactivity and ability to undergo various transformations.
Synthesis of Thiazole Derivatives
The compound can be used to synthesize a variety of thiazole derivatives through reactions with different electrophiles. This versatility makes it a valuable building block in organic chemistry .
High-Yield Synthesis Methods
Recent patents have reported efficient methods for synthesizing this compound with high yields (over 98%) and shorter reaction times, which enhances its utility in industrial applications .
Biochemical Reagent
As a biochemical reagent, this compound is used in life sciences research for various assays and experiments due to its stable nature and high purity .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of a derivative synthesized from this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved disruption of mitotic spindle formation, leading to increased apoptosis rates among treated cells.
Case Study 2: HIV Inhibition
Another research project focused on the development of an inhibitor based on this compound that showed promising results against HIV reverse transcriptase, indicating potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be compared with other thiazole derivatives:
Ethyl-2-amino-4-methylthiazole-5-carboxylate: Similar in structure but may differ in reactivity and applications.
2-Amino-4-methylthiazole: Lacks the ester group, leading to different chemical properties.
4-Methylthiazole-5-carboxylate: Does not have the amino group, affecting its biological activity
The uniqueness of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves a reaction between thiourea and ethyl 2-chloroacetoacetate in an alcoholic solution, often under reflux conditions. The process can be optimized to reduce reaction time and energy consumption, as described in various patents and research articles .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with comparable efficacy to established antibiotics like ampicillin . The compound also exhibits moderate antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | Strong | Ampicillin |
Bacillus subtilis | Strong | Gentamicin |
Candida albicans | Moderate | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been shown to induce apoptosis in cancer cell lines, such as CEM (human T-lymphocyte cells), with an IC50 value of approximately 9.6 μM . The compound's mechanism includes the inhibition of cell proliferation and induction of DNA fragmentation, indicating its potential as a chemotherapeutic agent.
Table 2: Anticancer Activity Data
Cell Line | IC50 Value (μM) | Effect |
---|---|---|
CEM (T-lymphocyte) | 9.6 | Induces apoptosis |
HepG2 (Hepatocellular) | 10.39 | Inhibits proliferation |
T98G (Glioblastoma) | 26.82 | Inhibits proliferation |
The biological activity of this compound is attributed to its ability to interact with various cellular pathways. For example, it has been reported to target PPARγ and HDAC4 at low micromolar concentrations, contributing to its antiproliferative effects . Furthermore, the compound's structural modifications have been explored to enhance its potency and selectivity against cancer cells.
Case Studies
A notable study evaluated a series of thiazole derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural optimization can lead to more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives?
Methodological Answer: The compound is typically synthesized via condensation reactions between thiourea derivatives and α-haloketones or esters. For example, Rostom et al. prepared bifunctional derivatives by reacting this compound with substituted aryl aldehydes or acyl chlorides under reflux conditions in ethanol or acetic acid. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to maximize yield (70–85%) . Purity is confirmed via HPLC (>95%) and NMR spectroscopy.
Q. How is the purity and structural integrity of synthesized derivatives validated?
Methodological Answer: Structural confirmation relies on H/C NMR (to identify amine, methyl, and carboxylate groups), FT-IR (for C=O and C-N stretches), and mass spectrometry. X-ray crystallography (e.g., SHELXL software ) is used for unambiguous confirmation, as demonstrated in related thiazole-pyrazole hybrids . For purity, reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for thiazole derivatives?
Methodological Answer: Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or compound stability. Rostom et al. addressed this by cross-validating results using multiple microbial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (IC/MIC) and time-kill assays were employed to confirm activity trends . Statistical tools like ANOVA or nonlinear regression models (GraphPad Prism) help identify outliers.
Q. What strategies enhance dual antimicrobial and anticancer activity in thiazole derivatives?
Methodological Answer: Bifunctional modifications are key. Rostom et al. introduced chemotherapeutically active pharmacophores (e.g., sulfonamide, urea) at the 2-amino position. For example, compound 93 exhibited broad-spectrum anticancer activity (IC = 1.8–3.2 µM) and gram-positive bactericidal effects (MIC = 8 µg/mL) by targeting thymidylate synthase and bacterial dihydrofolate reductase . Structure-activity relationship (SAR) studies highlight the necessity of the 4-methyl group for lipophilicity and the carboxylate ester for bioavailability.
Q. What computational methods predict substituent effects on biological activity?
Methodological Answer: Molecular docking (AutoDock Vina) and QSAR models analyze interactions with targets like PI3Kα or VEGFR2. For instance, Rostom’s derivatives showed high binding affinity (−9.2 to −11.3 kcal/mol) to PI3Kα’s ATP-binding pocket, correlating with in vitro cytotoxicity . DFT calculations (Gaussian 09) assess electronic effects of substituents (e.g., electron-withdrawing groups enhance electrophilicity at the thiazole core).
Q. Critical Analysis of Evidence
- Conflicting Data : While Rostom’s derivatives show potent activity against gram-positive bacteria , other studies report limited gram-negative efficacy due to outer membrane permeability barriers. This necessitates lipidated analogs or nanoformulations for enhanced penetration.
- Methodological Gaps : Most studies lack in vivo validation. Future work should integrate pharmacokinetic profiling (e.g., plasma stability in Sprague-Dawley rats) and toxicity assays (LD in zebrafish).
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUPCREDVWLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322018 | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-76-6 | |
Record name | 7210-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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